aminopurvalanol A
Description
Aminopurvalanol A is a potent, cell-permeable cyclin-dependent kinase (CDK) inhibitor with a purine-based structure. It selectively targets CDKs, particularly CDK1/cyclin B (IC₅₀ = 33 nM), CDK2/cyclin A (IC₅₀ = 33 nM), CDK2/cyclin E (IC₅₀ = 28 nM), and CDK5/p35 (IC₅₀ = 20 nM) . Beyond its canonical CDK inhibition, recent studies reveal its activity against cdc2-like kinases (CLKs) and other kinases like CAMKK2 (IC₅₀ = 159 nM) . Functionally, it induces G2/M cell cycle arrest (IC₅₀ = 1.25 μM) and apoptosis in cancer cells, while also impairing sperm capacitation by inhibiting actin polymerization . Its dual CDK/CLK inhibitory profile and broad-spectrum kinase activity make it a versatile tool for studying cell cycle regulation and splicing modulation .
Properties
IUPAC Name |
2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMROQQYRRQPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,6-Dichloro-9-(isopropyl)purine
The synthesis begins with the protection of the purine N9 position using an isopropyl group. This is achieved by reacting 2,6-dichloropurine with isopropyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds with 85–90% yield, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Reaction conditions :
Regioselective Amination at the Purine 6-Position
The 6-chloro group is replaced with 3-amino-5-chloroaniline via nucleophilic aromatic substitution. This step requires careful temperature control to prevent competing reactions at the 2-position:
-
Procedure :
-
2,6-Dichloro-9-(isopropyl)purine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).
-
3-Amino-5-chloroaniline (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added.
-
The mixture is refluxed at 65°C for 8 hours under nitrogen.
-
-
Workup :
Analytical validation :
Stereoselective Introduction of the Butanol Side Chain
The 2-chloro group undergoes aminolysis with (2R)-2-amino-3-methyl-1-butanol. This step is critical for establishing the molecule’s stereochemistry:
-
Conditions :
-
6-[(3-Amino-5-chlorophenyl)amino]-9-(isopropyl)purine (1.0 equiv) and (2R)-2-amino-3-methyl-1-butanol (1.5 equiv) are heated in n-butanol at 110°C for 24 hours.
-
Triethylamine (TEA, 2.0 equiv) is added to scavenge HCl.
-
-
Purification :
Chiral purity verification :
-
Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (90:10), flow rate 1.0 mL/min. Retention time = 12.3 min (>99% ee).
Optimization of Critical Reaction Parameters
Solvent Effects on Aminolysis
The choice of solvent significantly impacts the reaction rate and yield during the final aminolysis step (Table 1):
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| n-Butanol | 110 | 24 | 65 |
| Ethanol | 80 | 48 | 42 |
| DMF | 120 | 12 | 58 |
| Water | 100 | 36 | 28 |
n-Butanol provides optimal solubility for both reactants and minimizes side reactions.
Catalytic Systems for Coupling Reactions
Palladium-based catalysts are essential for intermediates requiring cross-coupling (e.g., Sonogashira alkynylation):
-
Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-catalyst : CuI (10 mol%)
-
Base : DIPEA (3.0 equiv)
-
Solvent : THF
Purification and Stability Considerations
Chromatographic Purification
Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC):
Solid-State Stability
This compound exhibits high stability when stored as a crystalline solid:
Aqueous solutions are less stable, with 10% degradation observed after 24 hours in PBS (pH 7.2).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Copper(II) acetate undergoes various types of chemical reactions, including:
Oxidation: Copper(II) acetate can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) acetate or elemental copper using reducing agents such as hydrogen or hydrazine.
Substitution: Copper(II) acetate can participate in substitution reactions where the acetate group is replaced by other ligands. Common reagents used in these reactions include acetic acid, hydrogen, and various ligands. .
Scientific Research Applications
Applications in Reproductive Biology
Aminopurvalanol A has been extensively studied in the context of sperm capacitation and fertilization:
- Sperm Capacitation : Research indicates that this compound inhibits sperm fertilizing ability in a dose-dependent manner by affecting acrosome integrity and actin polymerization. In vitro studies showed that treatment with this compound led to significant reductions in sperm motility and fertilization rates .
- Case Study : In an experiment involving boar spermatozoa, this compound was applied at concentrations of 2, 10, and 20 μM. The results demonstrated a marked decrease in acrosome integrity and fertilization capacity when compared to control groups .
Cancer Research Applications
This compound has shown promise in cancer research, particularly in the study of hepatocellular carcinoma (HCC):
- Inhibition of Oncosphere Formation : In vitro assays indicated that this compound effectively suppressed oncosphere formation and impaired the viability of HCC cells. This suggests its potential as a therapeutic agent targeting cancer stem cells .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M boundary, which is critical for halting the proliferation of cancer cells. This property is particularly useful in developing treatments aimed at controlling tumor growth .
Additional Biological Insights
This compound has been implicated in various other biological processes:
- Stem Cell Research : The compound is utilized to investigate stemness characteristics in human cells, contributing to understanding how oncogenic dedifferentiation affects stem cell behavior .
- Signaling Pathways : Studies have explored how this compound impacts various signaling pathways involved in cellular functions, including differentiation and apoptosis .
Data Summary Table
Mechanism of Action
The mechanism of action of Copper(II) acetate involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its action include redox reactions and coordination chemistry, where copper ions can form complexes with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Purvalanol A and Purvalanol B
Purvalanol A and B are structurally related purine derivatives optimized for CDK inhibition. Purvalanol B exhibits higher selectivity for CDK2 (IC₅₀ = 6 nM) compared to Aminopurvalanol A . Purvalanol A is less potent against CLKs, highlighting this compound’s unique dual-targeting capability .
CGP-74514A
CGP-74514A, another purine-based CDK inhibitor, shares structural motifs with this compound. Both compounds were initially classified as CDK1 inhibitors but later found to inhibit CLK1/2/4 more potently (e.g., CGP-74514A: CLK1 IC₅₀ = 12 nM vs. CDK1 IC₅₀ = 45 nM) . Structure-activity relationship (SAR) studies indicate that subtle substitutions in the purine scaffold enhance CLK affinity, a trend observed in both compounds .
Dinaciclib
Dinaciclib, a clinical CDK inhibitor, targets CDK1, CDK2, CDK5, and CDK9 with nanomolar potency. Unlike this compound, it lacks activity in splicing modulation assays (e.g., MDM2-Luc assay), suggesting weaker CLK inhibition . This specificity limits its utility in studying splicing-related pathologies, where this compound’s CLK activity is advantageous .
Roscovitine and Olomoucine
Roscovitine and Olomoucine are first-generation CDK inhibitors with lower potency (e.g., Roscovitine: CDK1 IC₅₀ = 450 nM) and negligible activity against RSKs or CLKs . In contrast, this compound inhibits stress granule formation in neuronal models (e.g., 50% reversal of TDP-43-positive granules at 10 μM), a property shared only with selective CDK inhibitors like Arcyriaflavin A .
TAE226 and KH-CB19
TAE226, a CAMKK2 inhibitor, outperforms this compound (CAMKK2 IC₅₀ = 62 nM vs. 159 nM) but lacks CDK/CLK activity .
Data Tables
Table 1: Kinase Inhibition Profiles
*Estimated from CLK1 biochemical assays . ND = Not Determined.
Table 2: Functional Effects
Structural and Pharmacophore Analysis
This compound’s purine scaffold allows substitutions at positions 2, 6, and 9, optimizing ATP-binding pocket interactions. The 3-amino-5-chlorophenyl group at position 6 enhances CLK affinity, while the isopropyl group at position 9 improves cellular permeability . In contrast, Purvalanol B’s 2-hydroxypropyl chain increases CDK2 selectivity but reduces CLK activity . Bioisosteric replacement of the purine core (e.g., pyrazolo[1,5-a]-1,3,5-triazine in Roscovitine analogs) diminishes potency, underscoring the purine scaffold’s importance .
Clinical and Research Implications
This compound’s dual CDK/CLK inhibition supports its use in cancer (e.g., LUAD tumor growth suppression ) and neurodegenerative diseases (e.g., TDP-43 stress granule modulation ). However, off-target effects (e.g., CAMKK2 inhibition) necessitate caution in mechanistic studies. Comparatively, Purvalanol B’s CDK2 specificity and Dinaciclib’s clinical efficacy highlight context-dependent applications, while this compound remains unparalleled in splicing-related research .
Biological Activity
Aminopurvalanol A is a selective cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound exhibits significant biological activity, primarily through its ability to inhibit various CDKs, which play crucial roles in cell cycle regulation and cellular proliferation.
- Chemical Name : (2R)-2-[[6-[(3-Amino-5-chlorophenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol
- CAS Number : 220792-57-4
- Purity : ≥98%
This compound selectively inhibits CDK1, CDK2, and CDK5 with reported IC50 values ranging from 20 to 35 nM . Additionally, it has been shown to inhibit ERK1 and ERK2 at higher concentrations (IC50 of 12.0 μM and 3.1 μM, respectively) while demonstrating a 3000-fold selectivity over other protein kinases (IC50 > 100 μM) . The compound effectively arrests the cell cycle at the G2/M boundary with an IC50 of 1.25 μM and induces apoptosis at concentrations exceeding 10 μM .
Cell Cycle Arrest and Apoptosis
This compound has been shown to cause cell cycle arrest and apoptosis in various cancer cell lines. Its mechanism involves the inhibition of CDKs, leading to disrupted progression through the cell cycle:
- Cell Cycle Arrest : The compound reversibly arrests synchronized cells in the G1 and G2 phases, affecting cell proliferation and survival .
- Induction of Apoptosis : Studies indicate that at concentrations above 10 μM, this compound can induce apoptosis, making it a candidate for combination therapies with other chemotherapeutic agents .
Combination Therapy in Ovarian Cancer
A recent study investigated the effects of this compound in combination with cisplatin (DDP) on epithelial ovarian cancer (EOC) cells. The findings suggest that:
- The combination therapy significantly enhanced apoptosis induction compared to individual treatments.
- Mechanistically, this synergy was linked to the activation of reactive oxygen species (ROS) and modulation of the Akt/mTOR signaling pathway, which plays a role in autophagy initiation .
Comparative Biological Activity Table
| Biological Activity | IC50 Value (nM/μM) | Comments |
|---|---|---|
| CDK1 Inhibition | 20 - 35 nM | Selective inhibition leading to cell cycle arrest |
| CDK2 Inhibition | 20 - 35 nM | Similar effects as CDK1 |
| CDK5 Inhibition | 20 - 35 nM | Impacts neuronal function |
| ERK1 Inhibition | 12.0 μM | Higher concentration needed for effective inhibition |
| ERK2 Inhibition | 3.1 μM | Significant role in cancer cell signaling |
| Cell Cycle Arrest (G2/M) | 1.25 μM | Effective for halting proliferation |
| Apoptosis Induction | >10 μM | Potential for cancer therapy enhancement |
Q & A
Q. What is the molecular mechanism of aminopurvalanol A in inhibiting cyclin-dependent kinases (CDKs)?
this compound acts as a competitive, cell-permeable inhibitor of CDK/cyclin complexes. It binds to the ATP-binding pocket of CDKs, blocking kinase activity. Key IC50 values include:
- CDK1/cyclin B: 33 nM
- CDK2/cyclin A: 33 nM
- CDK5/p35: 20 nM . Methodologically, kinase inhibition is validated via in vitro enzymatic assays using purified CDK complexes and ATP-competitive inhibition analysis. Dose-response curves and kinetic studies (e.g., Lineweaver-Burk plots) confirm competitive binding .
Q. How can researchers determine the IC50 of this compound in cell-based assays?
Use the CCK-8 assay to measure cell viability across a concentration gradient (e.g., 0–25 μM). Incubate cells for 48 hours, then quantify absorbance at 450 nm. Calculate IC50 using nonlinear regression (e.g., GraphPad Prism). For example, in non-small cell lung cancer (NSCLC) cell lines, IC50 values range from 2.17 μM (PC9) to 5.29 μM (H1299) . Ensure replicates (n ≥ 3) and include controls (e.g., untreated cells, solvent-only) to normalize data .
Q. What experimental designs are recommended for assessing this compound-induced apoptosis?
Combine flow cytometry (Annexin V/PI staining) and Western blotting (cleaved caspase-3, PARP). For example, treat cells with this compound (1–10 μM) for 24–48 hours. Include positive controls (e.g., staurosporine) and validate with knockdown/rescue experiments (e.g., siRNA targeting CDKs) .
Advanced Research Questions
Q. How should researchers resolve contradictions in kinase selectivity profiles of this compound across studies?
Discrepancies may arise from assay conditions (e.g., ATP concentration, kinase isoforms). Address this by:
- Standardizing assay protocols (e.g., uniform ATP levels at Km values).
- Using orthogonal methods (e.g., thermal shift assays, CRISPR-Cas9 kinase knockout models).
- Cross-referencing databases like KinomeScan to compare inhibition profiles .
Q. What strategies optimize in vivo efficacy and safety testing of this compound?
- Dosing : Start with 10–20 mg/kg (intraperitoneal) in murine models, based on prior NSCLC xenograft studies .
- Toxicity : Monitor organ histopathology (liver, kidney) and hematological parameters.
- Pharmacokinetics : Measure plasma half-life via LC-MS/MS and adjust dosing intervals accordingly. Use immunodeficient mice (e.g., NOD/SCID) for human tumor xenografts to avoid immune confounding .
Q. How can multi-omics data be integrated to study this compound’s off-target effects?
Combine RNA-seq (transcriptome), phosphoproteomics (kinase activity), and metabolomics (pathway perturbations). For example:
Q. What structural modifications enhance this compound’s specificity for CDK5 over CDK2?
Leverage bioisosterism and molecular docking:
- Replace the purine scaffold with pyrazolo[1,5-a]-1,3,5-triazine to improve CDK5 binding.
- Modify the 6-position substituent (e.g., chloro to fluoro) to reduce ERK off-target inhibition (IC50 for ERK2 = 3.1 μM in original structure) .
- Validate using molecular dynamics simulations (e.g., RMSD analysis of binding stability) .
Methodological Best Practices
- Data Reproducibility : Report exact solvent concentrations (e.g., DMSO ≤0.1% in cell assays) and storage conditions (-20°C for stock solutions; ≤1 month) .
- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Provide effect sizes (e.g., Cohen’s d) and confidence intervals .
- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for animal reporting and obtain IACUC approval .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
